1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile
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Overview
Description
1-(6-Methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile is a synthetic organic compound that features an indole moiety, a carbonyl group, and an azetidine ring. The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities
Preparation Methods
The synthesis of 1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile typically involves multiple steps, starting with the preparation of the indole derivative. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . The resulting indole derivative can then be functionalized to introduce the methoxy group at the 6-position.
The next step involves the formation of the azetidine ring. This can be achieved through a cyclization reaction, where a suitable precursor undergoes intramolecular nucleophilic substitution.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(6-Methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile can undergo various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions for these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(6-Methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, gene expression, and metabolic processes . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
1-(6-Methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile can be compared with other indole derivatives, such as:
1H-Indole-3-carboxaldehyde: Known for its use in the synthesis of various bioactive compounds.
6-Methoxy-1H-indole-2-carboxylic acid: Exhibits antifungal and plant growth-promoting activities.
1-(5-Fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Demonstrates antiviral properties.
The uniqueness of this compound lies in its combination of the indole moiety with an azetidine ring and a carbonitrile group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(6-methoxy-1H-indole-2-carbonyl)azetidine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-19-11-3-2-10-4-13(16-12(10)5-11)14(18)17-7-9(6-15)8-17/h2-5,9,16H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKCBWVWGRBHFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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